molecular formula C22H32O3 B12704691 Androst-4-en-3-one, 17-(acetyloxy)-7-methyl-, (7alpha,17beta)- CAS No. 7100-33-6

Androst-4-en-3-one, 17-(acetyloxy)-7-methyl-, (7alpha,17beta)-

Cat. No.: B12704691
CAS No.: 7100-33-6
M. Wt: 344.5 g/mol
InChI Key: SFECWQWNBHMGCT-JTIIFYKTSA-N
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Description

Androst-4-en-3-one, 17-(acetyloxy)-7-methyl-, (7alpha,17beta)- is a synthetic steroid compound It is structurally related to testosterone and other androgens, which are hormones that play a key role in the development and maintenance of male characteristics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Androst-4-en-3-one, 17-(acetyloxy)-7-methyl-, (7alpha,17beta)- typically involves multiple steps, starting from simpler steroid precursors. The process often includes:

    Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid nucleus.

    Acetylation: Conversion of hydroxyl groups to acetates using acetic anhydride.

    Methylation: Introduction of methyl groups at specific positions to achieve the desired structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using similar steps as described above but optimized for higher yields and purity. The process may include:

    Catalytic Reactions: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Androst-4-en-3-one, 17-(acetyloxy)-7-methyl-, (7alpha,17beta)- can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, Androst-4-en-3-one, 17-(acetyloxy)-7-methyl-, (7alpha,17beta)- is used as a precursor for the synthesis of other steroid compounds. It is also studied for its reactivity and potential as a building block for complex molecules.

Biology

In biology, this compound is studied for its effects on cellular processes and its potential as a tool for understanding hormone action and regulation.

Medicine

In medicine, Androst-4-en-3-one, 17-(acetyloxy)-7-methyl-, (7alpha,17beta)- is investigated for its potential therapeutic applications, including hormone replacement therapy and treatment of certain medical conditions related to hormone imbalances.

Industry

In industry, this compound may be used in the production of pharmaceuticals and other steroid-based products.

Mechanism of Action

The mechanism of action of Androst-4-en-3-one, 17-(acetyloxy)-7-methyl-, (7alpha,17beta)- involves its interaction with androgen receptors in the body. Upon binding to these receptors, it can modulate the expression of specific genes, leading to various physiological effects. The molecular targets and pathways involved include:

    Androgen Receptor Activation: Binding to androgen receptors and influencing gene transcription.

    Signal Transduction Pathways: Activation of downstream signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Testosterone: A natural androgen hormone with similar structure and function.

    Dihydrotestosterone (DHT): A more potent androgen derived from testosterone.

    Epiandrosterone: A metabolite of testosterone with weak androgenic activity.

Properties

CAS No.

7100-33-6

Molecular Formula

C22H32O3

Molecular Weight

344.5 g/mol

IUPAC Name

[(7R,8R,9S,10R,13S,14S,17S)-7,10,13-trimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C22H32O3/c1-13-11-15-12-16(24)7-9-21(15,3)18-8-10-22(4)17(20(13)18)5-6-19(22)25-14(2)23/h12-13,17-20H,5-11H2,1-4H3/t13-,17+,18+,19+,20+,21+,22+/m1/s1

InChI Key

SFECWQWNBHMGCT-JTIIFYKTSA-N

Isomeric SMILES

C[C@@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@@H]([C@]4(CC3)C)OC(=O)C)C

Canonical SMILES

CC1CC2=CC(=O)CCC2(C3C1C4CCC(C4(CC3)C)OC(=O)C)C

Origin of Product

United States

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